4-苯基-3-呋喃三唑腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

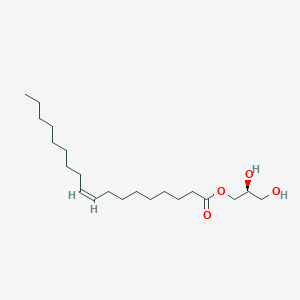

The synthesis of 4-Phenyl-3-furoxancarbonitrile involves several chemical reactions starting from basic nitrile compounds. One notable method includes the thermal decomposition of nitrolic acid precursors, leading to the formation of 4-Phenyl-3-furoxancarbonitrile through a dimerization process. This compound has also been synthesized through reactions involving phenylsulfinylacetonitrile with ketones or aldehydes, leading to the formation of 4-hydroxy-2-alkenenitriles, which are further converted to substituted furans (Medana et al., 1994; Gasco et al., 1993).

Molecular Structure Analysis

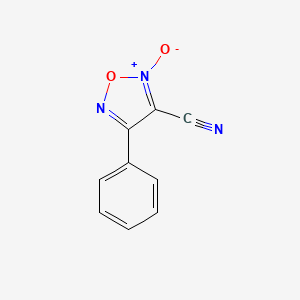

The molecular structure of 4-Phenyl-3-furoxancarbonitrile has been elucidated through various analytical techniques, including NMR, IR, and X-ray crystallography. These studies have helped in understanding the electronic and spatial configuration of the molecule, which is crucial for its reactivity and interaction with biological molecules. The furoxan ring is known to be electron-rich, making it reactive towards various substrates (Calleri et al., 1986).

Chemical Reactions and Properties

4-Phenyl-3-furoxancarbonitrile undergoes various chemical reactions, including thiol-mediated nitric oxide release. This reaction is significant for its biological applications, as nitric oxide plays a crucial role in vasodilation and platelet aggregation inhibition. The compound's reactivity with thiophenol leads to the formation of phenylcyanoglyoxime and amino-substituted isoxazoles, indicating its versatile chemistry (Medana et al., 1994).

Physical Properties Analysis

The physical properties of 4-Phenyl-3-furoxancarbonitrile, such as melting point, solubility, and stability, are critical for its handling and application in various domains. While specific details on these properties are scarce, the stability of the compound under different conditions has been a focus, especially considering its application in pharmaceuticals and materials science.

Chemical Properties Analysis

Chemically, 4-Phenyl-3-furoxancarbonitrile exhibits interesting properties like the ability to act as a nitric oxide donor under specific conditions, which is a valuable trait in medicinal chemistry. The compound's interactions and transformations provide insights into its reactivity patterns, such as its behavior in the presence of thiols and its potential to undergo various organic transformations, including cyclizations and substitutions, to yield novel compounds with significant biological activity (Medana et al., 1994).

科学研究应用

一氧化氮释放和生物学评估:4-苯基-3-呋喃三唑腈显示出在硫醇辅因子存在下释放一氧化氮的能力。它已被发现有效激活大鼠肺可溶性鸟苷酸环化酶,表现出血管扩张活性,并抑制血小板聚集 (Medana et al., 1994).

血管扩张剂和血小板抗聚集活性:4-苯基-3-呋喃三唑腈的衍生物显示出高水平的血管扩张剂和血小板聚集抑制剂活性 (Gasco et al., 1993).

合成和结构研究:已经对苯基乙二肟转化为氨基呋喃三唑,包括 4-苯基-3-呋喃三唑腈,进行了研究,提供了对合成机制和结构分析的见解 (Gagneux & Meier, 1970).

分子电子密度理论研究:一项研究重点关注涉及 4-苯基-3-呋喃三唑腈氧化物的环加成反应,分析了反应的化学和区域选择性,以及它的机理方面 (Hosseini, Emamian, & Domingo, 2018).

二芳基呋喃三唑的合成和表征:本研究包括合成和评估双苯基-3,4-呋喃三唑,一种与 4-苯基-3-呋喃三唑腈相关的化合物,以了解其安全性和性能特征 (Krishnamurthy et al., 2006).

细胞毒剂和抗肿瘤活性:某些呋喃三唑衍生物,包括 4-苯基-3-呋喃三唑腈,已被研究其细胞毒活性及体内潜在的抗肿瘤作用 (Aguirre et al., 2006).

安全和危害

属性

IUPAC Name |

2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-6-8-9(11-14-12(8)13)7-4-2-1-3-5-7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYJGTWUVVVOFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NO[N+](=C2C#N)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-3-furoxancarbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)

![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B1139685.png)